3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 3 and a 2,4-dimethylbenzoyl-piperazine group at position 4.
Key structural features include:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π interactions and hydrogen bonding.
- 3,5-Dimethylpyrazole: Enhances lipophilicity and may influence binding affinity via steric effects.
- 2,4-Dimethylbenzoyl-piperazine: The benzoyl group contributes to electron-withdrawing properties, while the piperazine ring offers conformational flexibility for target interactions.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-5-6-19(16(2)13-15)22(29)27-11-9-26(10-12-27)20-7-8-21(24-23-20)28-18(4)14-17(3)25-28/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZLYDIYSJVDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with the pyridazine core. Common reagents used in these reactions include hydrazine hydrate, dimethylformamide (DMF), and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine and pyrazole exhibit significant anticancer properties. For instance, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine have been shown to inhibit tumor growth in various cancer cell lines. A study published in Molecules highlights the synthesis of related compounds that demonstrated potent anticancer effects against human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Analgesic and Anti-inflammatory Effects
Several studies have documented the analgesic and anti-inflammatory properties of pyrazole derivatives. The compound is hypothesized to exert similar effects based on its structural analogs. A notable study indicated that pyridazine derivatives can inhibit inflammatory pathways, suggesting that our compound may also serve as an effective anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of pyrazole-pyridazine derivatives has been explored extensively. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. This property is particularly valuable in developing new antibiotics amidst rising resistance to existing drugs .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a series of pyridazine-based compounds on human breast cancer cells. The results demonstrated that specific substitutions on the pyridazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics. The compound's mechanism involved inducing apoptosis through reactive oxygen species (ROS) generation.
Case Study 2: Analgesic Properties
In another study focusing on analgesic properties, researchers evaluated the efficacy of pyrazole derivatives in rodent models. The results indicated that these compounds significantly reduced pain responses in models of acute and chronic pain, suggesting their potential for development into new analgesics.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazine-Piperazine Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Polarity and Bioavailability: The target compound’s 2,4-dimethylbenzoyl group is less polar than the sulfonyl substituents in analogs from and . Chlorine in ’s compound increases electron-withdrawing effects, which may enhance antimicrobial activity by interacting with bacterial enzymes .
Piperazine Flexibility :
- Piperazine’s conformational flexibility allows diverse spatial arrangements, critical for target engagement. For example, the ethylpiperazinyl-phenyl group in pramiconazole optimizes interactions with fungal cytochrome P450 enzymes .
Biological Activity Trends: Antifungal activity (e.g., pramiconazole) is linked to bulky, lipophilic substituents (e.g., triazole-dioxolane), which enhance membrane penetration . Antibacterial activity in ’s compound correlates with chloro and phenoxypropyl groups, suggesting electrophilic interactions with bacterial targets .
Structural Validation Tools :
- Crystallographic software (e.g., SHELX , ORTEP-3 ) and structure-validation protocols ensure accurate determination of molecular conformations, enabling reliable SAR comparisons.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine (CAS Number: 2741893-77-4) is a novel pyrazole derivative with potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.45 g/mol. The structure features a pyrazole ring substituted at the 3-position with a dimethyl group and a pyridazine moiety at the 6-position connected to a piperazine ring substituted with a dimethylbenzoyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values indicating potent activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 13.3 |
| HeLa | 15.0 |
These findings suggest that the compound may act as an effective antiproliferative agent, possibly through the induction of apoptosis or cell cycle arrest mechanisms.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Pyrazole derivatives often interact with protein kinases, which play critical roles in cell signaling. The specific interactions of this compound with kinases such as TTK (threonine tyrosine kinase) have been studied, revealing that it may disrupt spindle assembly checkpoints in mitosis, leading to cancer cell death.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can be significantly influenced by their structural features. In the case of this compound:
- Substituents on the Pyrazole Ring : The presence of methyl groups at positions 3 and 5 enhances lipophilicity and may improve cellular uptake.
- Piperazine Linkage : The piperazine moiety is known to enhance interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines indicated that compounds similar to this pyrazole derivative showed promising results in inhibiting tumor growth. For example, a study reported that related compounds exhibited GI50 values ranging from 0.15 to 1.4 µM against pancreatic cancer cells.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor size compared to controls, further supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine, and what methodological challenges arise during its synthesis?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution at the pyridazine core and coupling of the piperazine-benzoyl moiety. For example, a related pyridazine derivative (3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine) was synthesized via a two-step sequence involving chlorination and substitution under controlled conditions (e.g., reflux in acetonitrile with K₂CO₃) . Key challenges include optimizing reaction time and temperature to avoid side products (e.g., over-chlorination) and ensuring regioselectivity during coupling steps. Purification often requires column chromatography or recrystallization to achieve >95% purity.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Answer : Standard characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole methyl groups at δ ~2.3 ppm, piperazine protons at δ ~3.5 ppm) .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch from benzoyl) and ~1550 cm⁻¹ (pyridazine ring vibrations) .
- XRD : To resolve crystal packing and hydrogen-bonding interactions, as seen in analogous pyridazine derivatives .
- DFT calculations : To map electron density distributions and predict reactivity (e.g., nucleophilic attack sites on pyridazine) .
Q. What biological targets or pathways are associated with this compound based on structural analogs?
- Answer : Structural analogs with pyridazine-piperazine scaffolds show activity against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for GPCRs . The benzoyl group may enhance membrane permeability, as seen in sulfonamide-containing derivatives targeting bacterial enzymes . Preliminary data for related compounds suggest antimicrobial (MIC ~5–20 µg/mL against S. aureus) and anti-inflammatory (IC₅₀ ~10 µM for COX-2 inhibition) potential .
Advanced Research Questions
Q. How can researchers optimize the reaction yield and regioselectivity during the coupling of the 2,4-dimethylbenzoyl-piperazine moiety to the pyridazine core?
- Answer : Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates but may require strict moisture control .
- Catalysis : Use of Pd catalysts (e.g., Suzuki coupling for aryl-aryl bonds) or phase-transfer catalysts for nucleophilic substitution .
- Temperature modulation : Lower temperatures (~0–5°C) reduce side reactions during benzoylation .
- In-situ monitoring : HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) for pyridazine derivatives be resolved methodologically?
- Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO ≤0.1% v/v) .
- Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to calculate accurate IC₅₀/EC₅₀ values .
- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., methyl groups on pyrazole for enhanced binding) .
Q. What computational strategies are effective for predicting the binding modes of this compound to potential biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes (e.g., COX-2). Prioritize targets with known pyridazine affinities .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp70 in E. coli DHFR) .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Methodological Considerations
Q. How should researchers design experiments to validate the hypothesized mechanism of action for this compound?
- Answer :
- In vitro assays : Measure inhibition of target enzymes (e.g., COX-2) using fluorogenic substrates or ELISA .
- CRISPR/Cas9 knockouts : Validate target specificity by testing activity in KO cell lines .
- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dimethylbenzoyl with sulfonyl groups) to correlate structure with activity .
Q. What analytical techniques are critical for resolving impurities or degradation products in bulk synthesis?
- Answer :
- HPLC-MS : Identify impurities via retention time and m/z ratios (e.g., de-methylated byproducts at m/z +14) .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH for 4 weeks) to profile degradation pathways .
- NMR spiking : Add authentic standards to confirm impurity identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
